Exceptional CCK-B Receptor Affinity Distinguishes PD-135666 from CI-988 and L-365,260
PD-135666 demonstrates exceptionally high affinity for the CCK-B receptor, with an IC50 of 0.1 nM in mouse cerebral cortex, which is a 17-fold improvement over the well-known CCK-B antagonist CI-988 (IC50 = 1.7 nM) and 20-fold greater than L-365,260 (IC50 = 2 nM) . This high potency makes PD-135666 a superior tool for studies requiring maximal receptor occupancy at low concentrations.
| Evidence Dimension | CCK-B Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.1 nM (mouse cerebral cortex) |
| Comparator Or Baseline | CI-988: 1.7 nM; L-365,260: 2 nM |
| Quantified Difference | 17-fold more potent than CI-988; 20-fold more potent than L-365,260 |
| Conditions | Radioligand binding assay using [125I]-Bolton Hunter CCK-8 in mouse cerebral cortex membranes. |
Why This Matters
For research applications demanding maximal target engagement at minimal compound concentrations—such as in vivo behavioral studies or ex vivo receptor occupancy assays—PD-135666's superior potency reduces required doses, minimizes potential off-target effects, and lowers per-experiment compound consumption compared to alternative CCK-B antagonists.
